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5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide
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Overview
Description
5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features both isoxazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under metal-free conditions to form the isoxazole ring . The thiophene ring can then be introduced through various coupling reactions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or thiols .
Scientific Research Applications
5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound features a thiazole ring instead of an isoxazole ring.
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide: Similar to the target compound but with a thiazole ring.
Uniqueness
5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is unique due to the presence of both isoxazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s biological activity and specificity compared to similar compounds .
Biological Activity
5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9BrN2O2S
- Molecular Weight : 299.16 g/mol
- CAS Number : Not specified in the search results.
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of thiophene derivatives followed by the introduction of the isoxazole moiety. Various derivatives have been synthesized to explore their biological activities, particularly as potential inhibitors for various enzymes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing isoxazole rings have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | Activity (MIC μg/mL) | Target Organisms |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 10 | S. aureus |
Compound C | 8 | C. albicans |
Enzyme Inhibition
Research has indicated that certain derivatives exhibit inhibitory effects against carbonic anhydrase (hCA), which is essential for various physiological processes. For example, a study found that compounds related to isoxazole exhibited weak inhibition against hCA isoforms I and II, with IC50 values ranging from 87.8 μM to 96.0 μM .
Case Studies
-
Inhibition of Carbonic Anhydrase :
A series of N-(5-methyl-isoxazol-3-yl) derivatives were synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA). The results indicated that while most compounds exhibited weak inhibitory activity, some showed potential for further development as selective inhibitors . -
Antimicrobial Screening :
A comprehensive screening of synthesized alkaloids revealed promising antimicrobial activities for certain derivatives of this compound against both bacterial and fungal strains, with MIC values indicating effective concentrations .
The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets or cellular pathways. The presence of the bromine atom and the isoxazole ring enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.
Properties
IUPAC Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-5-4-8(12-14-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGIBLFZGZRNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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